![molecular formula C22H23N3O5S B2675546 N-(3-(6-氧代-3-(对甲苯基)吡啶并[6H]-1-基)丙基)-2,3-二氢苯并[b][1,4]二噁烷-6-磺酰胺 CAS No. 1021120-62-6](/img/structure/B2675546.png)

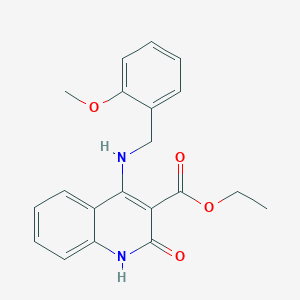

N-(3-(6-氧代-3-(对甲苯基)吡啶并[6H]-1-基)丙基)-2,3-二氢苯并[b][1,4]二噁烷-6-磺酰胺

货号 B2675546

CAS 编号:

1021120-62-6

分子量: 441.5

InChI 键: ZWZBVJVHGUZLLQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

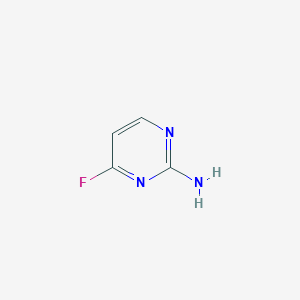

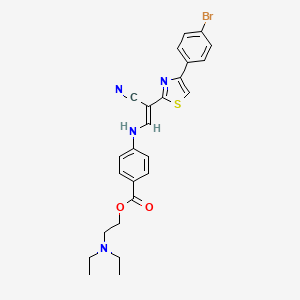

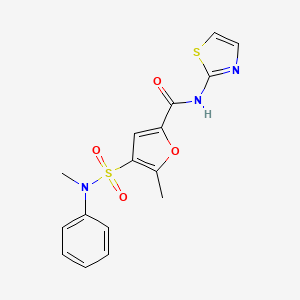

The compound contains a tolyl group, which is a functional group related to toluene . It also contains a pyridazine ring, which is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of similar compounds often involves Williamson etherification or C-C coupling reactions . Pyridazines can be synthesized through various methods, including the reaction of diarylhydrazones and vicinal diols .Molecular Structure Analysis

The tolyl group in the compound has the general formula CH3C6H4−R, where R is a substituent . The compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Tolyl groups are often used in nucleophilic substitutions, as they are excellent leaving groups . Pyridazines can undergo various reactions, including [3+2] cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Tolyl groups are considered nonpolar and hydrophobic . Pyridazines are heterocyclic compounds .科学研究应用

- The compound has been utilized in controlled ring-opening polymerization (ROP) to produce well-defined peptoid-based polyacids . Specifically, N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (tBuO2Pr-NCA) was synthesized and polymerized using primary amine initiators. The resulting poly(N-(3-tert-butoxy-3-oxopropyl) glycine) exhibited molecular weights (Mn) ranging from 5.6 to 59 kg mol^-1 with a narrow molecular weight distribution (PDI = 1.003–1.026). These polymers can serve as building blocks for peptidomimetic supramolecular assemblies with stimuli-responsive properties.

- As a structural mimic of polypeptides, N-substituted polyglycines (polypeptoids) have gained attention for various applications . Polypeptoids offer synthetic and processing advantages due to the shift in side-chain location along the polymer backbone, which eliminates stereogenic centers found in polypeptides. The compound’s unique structure allows for tailorable functional sidechain presence and quantitative control over polymer chain length.

- Compounds with carboxyl groups find industrial use, such as fatty acids (carboxyl groups attached to long carbon chains) in soap, detergent, and shampoo production . While the specific compound you mentioned may not be directly used in these applications, understanding its carboxyl group chemistry contributes to broader knowledge in this field.

- The compound 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal has undergone condensation reactions, yielding derivatives like 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester or 2-amino-6-phenyl-5-p-tolyl-azonicotinic acid ethyl ester . These reactions highlight its potential in organic synthesis.

Polymer Chemistry Applications

Biopolymers and Biomimetic Polymers

Industrial Applications

Condensation Reactions

未来方向

属性

IUPAC Name |

N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-16-3-5-17(6-4-16)19-8-10-22(26)25(24-19)12-2-11-23-31(27,28)18-7-9-20-21(15-18)30-14-13-29-20/h3-10,15,23H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZBVJVHGUZLLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B2675464.png)

![N-[2-(2-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B2675472.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2675477.png)